3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one involves the Knoevenagel reaction. This reaction typically involves the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol and stirred for 1-2 hours at room temperature .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups such as halogens or nitro groups .
Scientific Research Applications
3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(3-methyl-2-thienyl)methylene-1,3-oxazol-5(4H)-one: This compound shares a similar thiophene core and exhibits comparable biological activities.
4-Methyl-3-thienylboronic acid: Another thiophene derivative used in the synthesis of biologically active molecules.
3-Methylthiophene: A simpler thiophene derivative used as a precursor in various chemical reactions.
Uniqueness
3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
116254-82-1 |
---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C10H12OS/c1-7-4-5-12-10(7)6-8(2)9(3)11/h4-6H,1-3H3 |
InChI Key |
AKTDPEIKNZLVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.